Technetium oxide, dihydrate

Description

Significance of Technetium in Chemical Research

The significance of technetium in chemical research is multifaceted. Its position in Group 7 of the periodic table, between manganese and rhenium, makes its chemical properties an interesting subject of study, offering insights into the trends of transition metals. wikipedia.orgresearchgate.net Technetium exhibits a wide array of oxidation states, from -1 to +7, with +4, +5, and +7 being the most common, contributing to a rich and diverse chemistry. wikipedia.orgnumberanalytics.com The study of technetium and its compounds is crucial for understanding transition metal chemistry. numberanalytics.com Furthermore, its radioactive nature makes it a key element in nuclear chemistry research. numberanalytics.com The isotope Technetium-99m is a cornerstone of diagnostic nuclear medicine due to its favorable decay characteristics. acs.orgebsco.com Research into technetium compounds also plays a vital role in the management of nuclear waste, as Technetium-99 (B83966) is a major fission product of uranium-235. acs.org

Overview of Technetium Oxides: Focus on Technetium(IV) Oxide, Dihydrate

Technetium forms several oxides, with Technetium(IV) oxide (TcO₂) and Technetium(VII) oxide (Tc₂O₇) being the most well-characterized. ontosight.ai Technetium(VII) oxide is a yellow, volatile solid. ontosight.aichemeurope.com

This article focuses on Technetium(IV) oxide, dihydrate (TcO₂·2H₂O), also referred to as technetium dioxide dihydrate or technetium(IV) hydroxide (B78521). wikipedia.org This compound is a black, radioactive solid. wikipedia.org It is known to be insoluble in water. wikipedia.org The hydrated form, TcO₂·2H₂O, precipitates from aqueous solutions at a pH greater than 2.

Table 1: General Properties of Technetium(IV) Oxide, Dihydrate

| Property | Value |

|---|---|

| Chemical Formula | TcO₂·2H₂O |

| Appearance | Black solid |

| Molar Mass (anhydrous) | 130.00 g/mol |

| Solubility in water | Insoluble |

| Molar magnetic susceptibility | χm = 244×10⁻⁶ |

Data sourced from multiple references. wikipedia.org

Historical Context of Technetium(IV) Oxide, Dihydrate Research

The first synthesis of technetium dioxide was reported in 1949. wikipedia.org This was achieved through the electrolysis of an ammonium (B1175870) pertechnetate (B1241340) solution in the presence of ammonium hydroxide. wikipedia.org This electrolytic method also served as a means to separate technetium from molybdenum and rhenium. wikipedia.org Early research focused on methods of preparation and understanding the basic chemical behavior of this newly synthesized compound. A number of other preparation methods have since been developed, including the reduction of ammonium pertechnetate with various reducing agents like zinc metal and hydrochloric acid, stannous chloride, hydrazine (B178648), hydroxylamine (B1172632), or ascorbic acid. wikipedia.org Hydrolysis of potassium hexachlorotechnate also yields the dihydrate. wikipedia.org Most of these early methods result in the formation of the dihydrated form of technetium(IV) oxide. wikipedia.org

Over time, research on Technetium(IV) oxide, dihydrate has evolved significantly. Initial studies laid the groundwork for understanding its fundamental properties. Subsequent research has delved deeper into its chemical reactions and potential applications. For instance, it is known that the dihydrate can be dehydrated to the anhydrous form by heating to 300 °C. wikipedia.orgwikipedia.org Further heating to 1,100 °C in an inert atmosphere causes it to sublime. wikipedia.org In the presence of oxygen at 450 °C, it oxidizes to Technetium(VII) oxide. wikipedia.org

Modern research continues to explore the chemistry of technetium oxides, driven by their relevance in nuclear medicine and nuclear waste management. acs.org The behavior of TcO₂ in different environments, such as its reoxidation in alkaline conditions, is a key area of investigation due to its implications for the long-term storage of nuclear waste. Advanced analytical techniques are now employed to study the structure and reactivity of these compounds in greater detail. researchgate.net

Established Laboratory Synthesis Routes

Electrolytic Reduction Methods

Electrochemical techniques offer a controlled means of reducing Technetium(VII) to lower oxidation states. By manipulating the electrode potential, it is possible to selectively produce Technetium(IV) species which then precipitate as the hydrated oxide.

One of the earliest methods for producing technetium dioxide involves the electrolysis of an ammonium pertechnetate solution in an ammonium hydroxide medium. This process utilizes an electrolytic cell where a controlled voltage is applied across electrodes immersed in the solution. At the cathode, the pertechnetate ions (TcO₄⁻) are reduced to Technetium(IV). In the aqueous ammoniacal solution, the resulting Tc(IV) ions readily hydrolyze and precipitate as Technetium(IV) oxide, dihydrate. The precise conditions, such as current density, electrode material, and concentration, are crucial for achieving a high yield and purity of the desired product.

| Parameter | Value / Condition |

| Electrolyte | Solution of Ammonium Pertechnetate (NH₄TcO₄) |

| Medium | Ammonium Hydroxide (NH₄OH) |

| Anode Material | Platinum |

| Cathode Material | Platinum |

| Product | Technetium(IV) oxide, dihydrate (TcO₂·2H₂O) precipitate |

Constant potential electrolysis, or potentiostatic electrolysis, is a more refined electrochemical method that allows for precise control over the reduction process. By maintaining the cathode at a specific potential, it is possible to target the reduction of Tc(VII) to Tc(IV) directly, minimizing the formation of other oxidation states. The standard potential for the Tc(VII)/Tc(IV) redox couple is a key thermodynamic parameter governing this process nrc.gov. The reduction of the pertechnetate ion proceeds through intermediate valence states, and careful control of the electrode potential is necessary to ensure the final product is predominantly Tc(IV), which then precipitates as the hydrated oxide nrc.gov.

| Parameter | Description |

| Technique | Constant Potential (Potentiostatic) Electrolysis |

| Starting Material | Technetium(VII) species (e.g., TcO₄⁻) |

| Controlled Variable | Cathode Potential |

| Intermediate Species | Tc(VI), Tc(V) |

| Final Product | Technetium(IV) oxide, dihydrate (TcO₂·2H₂O) |

Chemical Reduction Pathways

Chemical reduction methods are widely employed for the synthesis of Technetium(IV) oxide, dihydrate. These pathways involve the use of various reducing agents to convert Tc(VII) in ammonium pertechnetate to Tc(IV) in solution, which subsequently precipitates as the hydrated oxide.

A common and effective method for the preparation of Technetium(IV) oxide, dihydrate is the reduction of an acidic solution of ammonium pertechnetate with a reactive metal, such as zinc. In the presence of an acid like hydrochloric acid (HCl), zinc acts as a potent reducing agent. The zinc metal dissolves, releasing electrons that reduce the Tc(VII) in the pertechnetate ion to Tc(IV). The resulting Tc(IV) ions are then hydrolyzed to form the insoluble TcO₂·2H₂O.

| Component | Role / Species |

| Starting Material | Ammonium Pertechnetate (NH₄TcO₄) |

| Reducing Agent | Zinc metal (Zn) |

| Medium | Hydrochloric Acid (HCl) |

| Reaction | Reduction of Tc(VII) to Tc(IV) |

| Product | Technetium(IV) oxide, dihydrate (TcO₂·2H₂O) |

A variety of chemical reducing agents can be used to synthesize Technetium(IV) oxide, dihydrate from ammonium pertechnetate. The choice of reducing agent can influence the reaction conditions and the purity of the final product.

Stannous Chloride (SnCl₂) : Stannous chloride is a widely used reducing agent in technetium chemistry, typically effective in acidic environments researchgate.net. It readily reduces pertechnetate to Tc(IV), leading to the precipitation of the hydrated oxide.

Hydrazine (N₂H₄) : Hydrazine and its salts are effective in reducing pertechnetate. The reduction process can be complex, often proceeding through intermediate technetium species of oxidation states (VI) and (V) before reaching Tc(IV) mdpi.com. The reaction kinetics are influenced by factors such as the concentration of nitric acid mdpi.comosti.gov. In some cases, amorphous TcO₂ can be generated by adding hydrazine hydrate (B1144303) to a solution of ammonium pertechnetate, followed by washing the black precipitate escholarship.org.

Hydroxylamine (NH₂OH) : Hydroxylamine, often in the form of hydroxylamine hydrochloride, can also be used to reduce pertechnetate to form Tc(IV) species escholarship.org. The reaction rate can be increased by the addition of an acid escholarship.org.

Ascorbic Acid (C₆H₈O₆) : Ascorbic acid is a milder reducing agent. While it can reduce pertechnetate, the efficiency and rate may vary depending on the reaction conditions.

The following table summarizes the research findings for these chemical reduction pathways.

| Reducing Agent | Typical Conditions | Key Findings |

| Stannous Chloride | Acidic (HCl) | Effective for reducing Tc(VII) to lower oxidation states, commonly used for preparing ⁹⁹ᵐTc radiopharmaceuticals researchgate.net. |

| Hydrazine | Acidic (HNO₃ or HCl) | Reduction proceeds via Tc(V) and Tc(VI) intermediates. The final oxidation state depends on acid concentration mdpi.comosti.gov. Kinetic studies show a complex reaction mechanism mdpi.comiaea.orgresearchgate.net. |

| Hydroxylamine | Acid addition can increase the rate | Can be used to generate Tc(IV) from pertechnetate escholarship.org. |

| Ascorbic Acid | Variable | A mild reducing agent; its effectiveness can be influenced by other components in the solution. |

Synthetic Methodologies and Formation Mechanisms of Technetium(IV) Oxide, Dihydrate

Technetium(IV) oxide, dihydrate (TcO₂·2H₂O), a significant compound in technetium chemistry, can be synthesized through various methodologies. These methods primarily involve the reduction of higher oxidation state technetium compounds or the hydrolysis of technetium complexes, each with specific reaction conditions that favor the formation of the dihydrated oxide.

2 Reductive Preparations

Reductive methods are commonly employed for the synthesis of Technetium(IV) oxide, dihydrate, starting from pertechnetate (TcO₄⁻) or technetium heptoxide (Tc₂O₇). These processes involve the use of various reducing agents under controlled conditions to achieve the desired +4 oxidation state of technetium.

3 Reduction of Technetium Heptoxide (Tc₂O₇) with Hydrogen Gas

The reduction of technetium heptoxide with hydrogen gas represents a potential pathway for the formation of technetium oxides. While high-temperature reduction (above 300 °C) in the presence of hydrogen is known to produce metallic technetium, the formation of technetium(IV) oxide, dihydrate via this method is less commonly documented and would require carefully controlled, milder conditions. The reaction would theoretically proceed by the reduction of Tc(VII) to Tc(IV). However, detailed experimental parameters for the specific synthesis of the dihydrate are not widely reported, with high-temperature reductions favoring the anhydrous oxide or the metal.

4 Reaction of Ammonium Pertechnetate with Sodium Dithionite (B78146)

The reaction of ammonium pertechnetate (NH₄TcO₄) with sodium dithionite (Na₂S₂O₄) is considered a modern and effective method for the preparation of Technetium(IV) oxide, dihydrate. Sodium dithionite is a powerful reducing agent, particularly effective in neutral to alkaline solutions.

The reduction of the pertechnetate ion (TcO₄⁻) by dithionite is a complex process. The reaction is rapid at room temperature across a broad pH range of 5.5 to 13. However, the formation of technetium dioxide as a by-product has been observed at a pH up to 10. For the synthesis of other technetium complexes, a quantitative yield is achieved in a more alkaline environment, specifically between pH 11 and 13. nih.gov To favor the formation of TcO₂·2H₂O, careful control of the pH is crucial to minimize the formation of other technetium species.

| Parameter | Value/Condition |

| Starting Material | Ammonium Pertechnetate (NH₄TcO₄) |

| Reducing Agent | Sodium Dithionite (Na₂S₂O₄) |

| Temperature | Room Temperature |

| pH Range | 5.5 - 13 |

| Optimal pH for other Tc complexes | 11 - 13 nih.gov |

5 Reduction of Pertechnetate by Stannous Ion and Subsequent Hydrolysis

The reduction of pertechnetate by stannous ions (Sn²⁺) is a widely utilized method, particularly in the field of radiopharmaceuticals. This process occurs in a two-step mechanism.

First, in a strongly acidic medium (pH ≤ 2), the pertechnetate ion is reduced by the stannous ion to a soluble Tc(IV) species. This intermediate is believed to be either the dihydroxy technetate ion, [Tc(OH)₂]²⁺, or the oxotechnetate ion, [TcO]²⁺.

In the second step, the pH of the solution is raised, leading to the hydrolysis of the soluble Tc(IV) intermediate. This hydrolysis results in the precipitation of the insoluble technetium(IV) oxide, dihydrate. The formation of TcO₂·nH₂O colloids has been observed to occur at a pH higher than 3. radiochem.org

| Step | Description | pH | Intermediate/Product |

| 1. Reduction | Pertechnetate is reduced by stannous ions. | ≤ 2 | Soluble [Tc(OH)₂]²⁺ or [TcO]²⁺ |

| 2. Hydrolysis | The soluble Tc(IV) species undergoes hydrolysis. | > 3 radiochem.org | Insoluble Technetium(IV) oxide, dihydrate (TcO₂·2H₂O) |

3 Hydrolytic Preparation

Hydrolytic methods involve the reaction of a technetium complex with water, leading to the formation of the hydrated oxide.

1 Hydrolysis of Potassium Hexachlorotechnetate

The hydrolysis of potassium hexachlorotechnetate (K₂TcCl₆) is a direct route to obtaining Technetium(IV) oxide, dihydrate. In this process, the hexachlorotechnetate(IV) anion, [TcCl₆]²⁻, reacts with water, resulting in the displacement of the chloride ligands by hydroxide ions, which subsequently leads to the formation of the hydrated oxide. This method is noted to specifically yield the dihydrated form of technetium dioxide. nih.gov While the general principle is established, specific and optimal conditions such as temperature and pH for this hydrolysis reaction require further detailed investigation to maximize yield and purity.

Properties

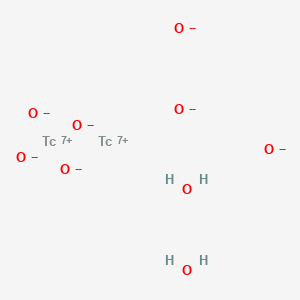

CAS No. |

60003-95-4 |

|---|---|

Molecular Formula |

H4O9Tc2 |

Molecular Weight |

341.84 g/mol |

IUPAC Name |

oxygen(2-);technetium(7+);dihydrate |

InChI |

InChI=1S/2H2O.7O.2Tc/h2*1H2;;;;;;;;;/q;;7*-2;2*+7 |

InChI Key |

XOOTYNMLSVNBDA-UHFFFAOYSA-N |

Canonical SMILES |

O.O.[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[O-2].[Tc+7].[Tc+7] |

Origin of Product |

United States |

Synthetic Methodologies and Formation Mechanisms of Technetium Iv Oxide, Dihydrate

4 Thermal Decomposition Precursors

The formation of technetium oxides can also be achieved through the thermal decomposition of various precursor compounds.

1 Formation of Dihydrate via Specific Thermal Decomposition Conditions

The thermal decomposition of certain technetium compounds can lead to the formation of technetium(IV) oxide. However, the formation of the dihydrate via this method is highly dependent on the precursor and the specific decomposition conditions. For instance, the thermal decomposition of ammonium (B1175870) pertechnetate (B1241340) (NH₄TcO₄) at high temperatures, such as 700 °C in an inert atmosphere, yields the anhydrous form of technetium dioxide (TcO₂). nih.gov

To obtain the dihydrate, TcO₂·2H₂O, the thermal decomposition would need to be carried out under conditions that allow for the incorporation of water molecules into the final product structure. This could potentially involve the decomposition of a hydrated precursor at a relatively low temperature, where the water of hydration is not completely driven off. For example, the thermal decomposition of yttrium oxalate (B1200264) decahydrate (B1171855) has been shown to proceed through various hydrated intermediates, including a dihydrate that is stable over a specific temperature range, before complete dehydration and decomposition to the oxide. mdpi.com A similar principle could apply to a suitable hydrated technetium precursor, though specific examples for the direct formation of TcO₂·2H₂O via thermal decomposition are not extensively detailed in the literature.

Mechanistic Investigations of Technetium(IV) Oxide, Dihydrate Formation

The formation of Technetium(IV) oxide, dihydrate (TcO₂·2H₂O), a compound of significant interest in nuclear waste management and radiopharmaceutical chemistry, proceeds through a complex series of reduction, hydrolysis, and precipitation steps. The initial species is typically the highly soluble and mobile pertechnetate ion (TcO₄⁻), where technetium exists in the +7 oxidation state. The conversion to the insoluble Tc(IV) form is a critical process that governs its environmental mobility.

The fundamental step in the formation of Technetium(IV) oxide is the reduction of Technetium(VII) to Technetium(IV). This three-electron transfer can be achieved using various chemical reducing agents or through radiolytic processes. wikipedia.orgresearchgate.net The reduction is not a direct single step but often involves unstable intermediate oxidation states, primarily Tc(VI) and Tc(V). researchgate.netpharmacylibrary.com

Initial reduction of pertechnetate (TcO₄⁻) can lead to the formation of a Tc(VI) intermediate. pharmacylibrary.com This species is unstable and readily undergoes disproportionation, a reaction where a single species is simultaneously oxidized and reduced, yielding Tc(VII) and Tc(IV). researchgate.netpharmacylibrary.com This can be represented by the following reaction:

3Tc(VI) → Tc(IV) + 2Tc(VII) pharmacylibrary.com

Several reducing agents have been effectively used to synthesize Technetium(IV) oxide, dihydrate from pertechnetate solutions. wikipedia.org

Table 1: Chemical Reducing Agents for the Synthesis of Technetium(IV) Oxide, Dihydrate

| Reducing Agent | Reference |

|---|---|

| Stannous chloride | wikipedia.org |

| Zinc metal and Hydrochloric acid | wikipedia.org |

| Hydrazine (B178648) | wikipedia.org |

| Hydroxylamine (B1172632) | wikipedia.org |

| Ascorbic acid | wikipedia.org |

Once technetium is reduced to the Tc(IV) oxidation state, it undergoes hydrolysis, leading to the formation of insoluble hydrous oxide. radiochem.org The amount of technetium present in solutions, such as from a technetium generator eluate, is often sufficient to exceed the solubility product of TcO₂·H₂O upon reduction, creating a "thermodynamic trap" that favors precipitation. pharmacylibrary.com This insolubility over a broad pH range drives the formation of the solid phase. pharmacylibrary.com

The mechanism can involve the initial formation of soluble, polymeric Tc(IV) species, particularly in acidic conditions. radiochem.org These polymeric precursors can then aggregate as solution conditions change (such as an increase in pH), leading to the precipitation of amorphous TcO₂·nH₂O. researchgate.netradiochem.org This process is often observed as the formation of colloids, which are suspensions of microscopic particles. radiochem.org Studies have shown that in certain pH ranges, a polymeric Tc(IV) species forms first, followed by the generation of TcO₂·nH₂O colloids. radiochem.org The final precipitate is generally an amorphous, black solid identified as a hydrous Tc(IV) oxide. asm.org

The pH of the aqueous solution is a critical parameter that profoundly influences the formation, speciation, and solubility of Technetium(IV) oxide. The formation of the precipitated dihydrate is highly favored under specific pH conditions.

Research indicates that at low pH (e.g., pH < 3), soluble Tc(IV) species are the predominant form, and colloid or precipitate formation is limited. researchgate.net As the pH increases into the neutral range, the formation of TcO₂·nH₂O colloids and precipitates becomes favorable. radiochem.org For instance, the formation of TcO₂·nH₂O colloids has been observed specifically in solutions with a pH of 4.6 and in the neutral 6-7 range, while only soluble polymeric Tc(IV) species were formed at a pH of 1.8. radiochem.org It has been demonstrated that if a solution containing the soluble Tc(IV) precursor formed at low pH has its pH raised to 3 or higher, it will transform into the TcO₂·nH₂O colloid. researchgate.net

While Tc(IV) oxide is known for its low solubility, this can change at very high pH values. Some studies have shown that the solubility of Tc(IV) remains low and independent of pH until a pH of about 13.5, after which solubility begins to increase linearly. researchgate.net This increased solubility at high pH is attributed to the formation of anionic hydroxy species, such as TcO(OH)₃⁻. researchgate.net Other investigations have noted an increase in Tc(IV) solubility at a lower threshold, above pH 9.5. researchgate.net

Table 2: Effect of pH on the Form of Technetium(IV)

| pH Range | Predominant Technetium(IV) Species | Reference |

|---|---|---|

| < 3 | Soluble Tc(IV) species (e.g., polymeric) | researchgate.net |

| 4 - 7 | TcO₂·nH₂O colloids and precipitate | radiochem.org |

| > 9.5 | Increased solubility due to anionic hydroxy species | researchgate.net |

Chemical Reactivity and Transformation Pathways of Technetium Iv Oxide, Dihydrate

Thermal Transformations

Thermal treatment of Technetium(IV) oxide, dihydrate initiates significant physical and chemical changes, primarily dehydration and sublimation, which are highly dependent on the temperature and atmospheric conditions.

When subjected to heat, Technetium(IV) oxide, dihydrate undergoes dehydration to yield its anhydrous form, Technetium(IV) oxide (TcO₂). This transformation involves the removal of two water molecules. The process is completed upon heating the dihydrate to a temperature of 300 °C wikipedia.org.

Further heating of the resulting anhydrous Technetium(IV) oxide under an inert atmosphere leads to its sublimation. This phase transition from a solid directly to a gas occurs at a high temperature of 1,100 °C wikipedia.org. This property is characteristic of the anhydrous form and requires an environment devoid of reactive gases like oxygen to prevent oxidative reactions.

| Process | Starting Material | Product | Condition | Temperature |

|---|---|---|---|---|

| Dehydration | Technetium(IV) oxide, dihydrate (TcO₂·2H₂O) | Anhydrous Technetium(IV) oxide (TcO₂) | Heating | 300 °C |

| Sublimation | Anhydrous Technetium(IV) oxide (TcO₂) | Gaseous Technetium(IV) oxide (TcO₂) | Inert Atmosphere | 1,100 °C |

Oxidation Reactions

Technetium(IV) oxide is susceptible to oxidation, particularly at elevated temperatures in the presence of oxidizing agents. These reactions result in the formation of technetium compounds with higher oxidation states, such as +5 and +7.

In the presence of oxygen, heating Technetium(IV) oxide results in its oxidation to the volatile, yellow solid Technetium(VII) oxide (Tc₂O₇). This reaction proceeds at a temperature of 450 °C wikipedia.org. The formation of the heptoxide represents a stable higher oxidation state for technetium.

When the oxidation of Technetium(IV) oxide occurs in the presence of both oxygen and water at 250 °C, a mixture of products is observed. Mass spectrometry studies of the reaction products have identified the main dinuclear species as Technetium(VII) oxide (Tc₂O₇) and Technetium(V) oxide (Tc₂O₅) researchgate.netresearchgate.net. The presence of water influences the reaction pathway, allowing for the formation of the less common Technetium(V) oxide alongside the fully oxidized heptoxide researchgate.netresearchgate.net.

Technetium(IV) oxide exhibits reoxidation to the pertechnetate (B1241340) ion (TcO₄⁻) in alkaline environments when exposed to oxygen . When treated with a base, such as sodium hydroxide (B78521), it forms the hydroxotechnetate(IV) ion. This ion is easily oxidized to pertechnetic acid by various oxidizing agents, including alkaline hydrogen peroxide, concentrated nitric acid, bromine, or tetravalent cerium wikipedia.org. This reactivity highlights the limited long-term stability of Technetium(IV) oxide in alkaline conditions with an oxidant present .

| Reactants | Products | Conditions | Temperature |

|---|---|---|---|

| TcO₂ + O₂ | Technetium(VII) oxide (Tc₂O₇) | Heating in oxygen | 450 °C |

| TcO₂ + O₂ + H₂O | Technetium(VII) oxide (Tc₂O₇) and Technetium(V) oxide (Tc₂O₅) | Heating in oxygen and water | 250 °C |

| TcO₂ + Base + Oxidant | Pertechnetate ion (TcO₄⁻) | Alkaline environment | Ambient |

Redox Chemistry and Oxidation State Transitions

Technetium Redox Equilibria in Solution

The aqueous chemistry of technetium is complex, with the element capable of existing in multiple oxidation states, ranging from -1 to +7. unm.edu The redox equilibria involving Technetium(IV) are of significant interest, particularly in the context of nuclear waste management and radiopharmaceutical development. nih.gov The hydrated form of technetium(IV) oxide, TcO₂·2H₂O, is a key species in these equilibria due to its low solubility over a wide pH range, which can act as a "thermodynamic trap," making reduced technetium unavailable for further complexation. pharmacylibrary.com

The most prominent redox couple in aqueous, non-complexing media is that between the highly soluble pertechnetate ion (TcO₄⁻), where technetium is in the +7 oxidation state, and the insoluble technetium(IV) oxide. pharmacylibrary.comosti.gov The stability and interconversion of these species are highly dependent on the pH and the presence of complexing agents. osti.gov For instance, in basic solutions, technetium(IV) oxide can form the hydroxotechnetate(IV) ion, which is susceptible to oxidation to pertechnetic acid by various oxidizing agents. wikipedia.org

Electrochemical studies have been employed to determine the thermodynamic data for these equilibria, although many of the redox couples are thermodynamically irreversible, complicating the interpretation. osti.gov In specific media, such as bicarbonate solutions, the potential of the Tc(VII)/Tc(IV) redox couple has been measured to determine the stability of Tc(IV) complexes. nih.gov These studies indicate the formation of monomeric hydroxide-carbonate complexes of Technetium(IV). nih.gov The standard potentials for these specific redox couples provide insight into the conditions under which Tc(IV) is stable or likely to be oxidized.

The reduction of Tc(VII) species can proceed to Tc(IV) and even further to Tc(III). nih.gov The resulting Tc(IV) can then participate in further electrochemical reactions. For example, reduced Tc(IV) forms can diffuse towards an electrode and be electroreduced to Tc(III). nih.gov This Tc(III) species may then undergo a chemical reaction with Tc(IV) to produce polymeric Tc(III/IV) species. nih.gov

| Redox Couple | Standard Potential (mV vs. SHE) |

|---|---|

| TcO₄⁻/Tc(CO₃)(OH)₂ | 733 ± 44 |

| TcO₄⁻/Tc(CO₃)(OH)₃⁻ | 575 ± 60 |

Data sourced from reference nih.gov.

Disproportionation Reactions of Technetium(IV) Species

Intermediate oxidation states of technetium, such as Tc(V) and Tc(VI), are often unstable in aqueous solutions and tend to disproportionate. pharmacylibrary.comumich.edu The reduction of pertechnetate (TcO₄⁻) can lead to the rapid formation of a Tc(VI) intermediate. pharmacylibrary.com This Tc(VI) species is unstable and readily disproportionates to the more stable Tc(VII) (as TcO₄⁻) and Tc(IV) (as TcO₂). pharmacylibrary.comumich.edu This reaction can be represented as:

3Tc(VI) → 2Tc(VII) + Tc(IV)

Studies have shown that in certain media, this disproportionation at equilibrium leads to a ratio of approximately 2:1 for Tc(VII) to Tc(IV). umich.edu The formation of the highly insoluble TcO₂ drives the reaction forward. pharmacylibrary.com

Similarly, Tc(V) species have been suggested to undergo disproportionation into Tc(IV) and pertechnetate (TcO₄⁻). osti.gov This pathway is particularly relevant in non-complexing, halide-free solutions. osti.gov The presence of chelating agents or specific ligands can stabilize these intermediate oxidation states, preventing or slowing down the disproportionation process. pharmacylibrary.com For example, in concentrated hydrochloric acid (≥2M), hydrolysis and disproportionation of technetium species are prevented. pharmacylibrary.com

The tendency of these intermediate states to disproportionate highlights the thermodynamic stability of the +4 and +7 oxidation states in many aqueous environments, with TcO₂·2H₂O being a common endpoint for reduced technetium species in the absence of strong complexing agents. pharmacylibrary.com

| Initial Technetium State | Products of Disproportionation | Conditions |

|---|---|---|

| Technetium(VI) (e.g., H₂TcO₄ or other Tc(VI) species) | Technetium(VII) (HTcO₄) and Technetium(IV) (TcO₂) | Aqueous solutions, particularly upon dilution of alkaline media. umich.edu |

| Technetium(V) | Technetium(VII) (TcO₄⁻) and Technetium(IV) | Non-complexing, halide-free solutions. osti.gov |

Environmental Chemistry and Geochemical Behavior of Technetium Iv Oxide, Dihydrate

Speciation and Mobility in Aqueous Systems

The behavior of Technetium(IV) oxide, dihydrate in water is influenced by a variety of factors, including the chemical composition of the water, pH, and the presence of organic molecules.

The solubility of Technetium(IV) oxide, dihydrate is generally low in aqueous systems, a critical factor in its environmental mobility. Under circumneutral pH conditions, the solubility is on the order of 10⁻⁸ M. acs.org However, the presence of complexing agents can significantly influence this value. For instance, in carbonate-containing solutions, the solubility of TcO₂·nH₂O has been observed to increase with both rising pH and hydrocarbonate concentration. researchgate.netresearchgate.net

Experimental data indicates that in the absence of other ligands, the solubility of Tc(IV) is less than 10⁻⁸ mol dm⁻³ in the pH range of 5 to 7.5. researchgate.net In alkaline solutions, specifically in the presence of 0.02 M N₂H₄ and 1 M NaOH, the solubility of Tc(IV) hydrated oxide is approximately 3x10⁻⁵ M. energy.gov This solubility shows a threefold increase as the NaOH concentration is raised to 14 M. energy.gov

| Aqueous Medium | pH Range | Solubility (M) | Reference |

|---|---|---|---|

| General (Circumneutral) | ~7 | ~10⁻⁸ | acs.org |

| Carbonate solutions | 8 to 11 | Increases with pH and [HCO₃⁻] | researchgate.netresearchgate.net |

| 0.02 M N₂H₄ and 1 M NaOH | High | ~3x10⁻⁵ | energy.gov |

| 14 M NaOH | Very High | Increases threefold from 1 M NaOH | energy.gov |

The speciation of Technetium(IV) in aqueous solutions is highly dependent on pH. Hydrolysis reactions lead to the formation of various monomeric and polymeric species. In acidic solutions, cationic species such as TcO²⁺ and its hydrolysis products are formed. nrc.gov As the pH increases, the neutral species TcO(OH)₂ becomes the predominant form in near-neutral conditions. researchgate.netrsc.org

At higher pH values, anionic hydroxy complexes are formed. Studies have shown that the solubility of Tc(IV) remains independent of pH up to approximately 13.5, after which a linear increase is observed, suggesting the formation of the anionic species TcO(OH)₃⁻. researchgate.net The formation constant for this species has been estimated. researchgate.net In highly alkaline solutions, such as concentrated NaOH, the formation of other anionic species may also occur. energy.gov

Organic ligands present in natural and contaminated environments can significantly impact the stability and mobility of Technetium(IV) by forming soluble complexes. Both natural organic matter, such as humic and fulvic acids, and synthetic chelating agents like ethylenediaminetetraacetic acid (EDTA), have been shown to enhance the dissolution of Technetium(IV) oxide. acs.orgnih.gov

Under strictly anoxic conditions, organic ligands can increase the solubility of technetium(IV) oxides from approximately 10⁻⁸ M to 4 × 10⁻⁷ M. acs.orgnih.govresearchgate.net This increase in solubility is attributed to the formation of stable aqueous Tc(IV)-organic complexes. The conditional stability constants for Tc(IV)-EDTA and Tc(IV)-picolinic acid complexes have been determined, indicating a strong complexation that can enhance the aqueous concentration of Tc(IV). cambridge.org For instance, the log β for the Tc(IV) EDTA complex was determined to be 25.2 ± 0.6. cambridge.org

| Ligand | Condition | Effect on Solubility | Reference |

|---|---|---|---|

| EDTA, Humic Acid, Fulvic Acid | Anoxic | Increase from ~10⁻⁸ M to 4 × 10⁻⁷ M | acs.orgnih.govresearchgate.net |

| EDTA | High pH | Forms 1:1 complex, increasing solubility | cambridge.org |

| Picolinic Acid | High pH | Increases solubility at high concentrations | cambridge.org |

Under certain conditions, Technetium(IV) can form colloidal particles of hydrous oxide (TcO₂·nH₂O), which can be mobile in aqueous systems. The formation of these colloids is influenced by factors such as pH and the presence of radical scavengers. radiochem.org For instance, the radiolytic formation of TcO₂·nH₂O colloids has been observed in solutions irradiated at neutral (pH 6-7) and slightly acidic (pH 4.6) conditions. radiochem.org

At lower pH values (e.g., pH 1.8), a soluble polymeric Tc(IV) species is formed instead of colloids. radiochem.org This soluble species can be a precursor to the formation of colloids if the pH is subsequently raised. radiochem.org The size and distribution of these colloidal particles are important for their transport behavior in porous media.

Interactions with Mineral Phases

The mobility of Technetium(IV) in the subsurface is also controlled by its interactions with various mineral surfaces. Sorption and co-precipitation with common minerals can significantly retard its transport.

Iron (oxyhydr)oxides are ubiquitous in many geological environments and have a strong affinity for Technetium(IV). Sorption and co-precipitation with these minerals are key mechanisms for the immobilization of technetium.

Magnetite (Fe₃O₄): Studies have provided direct evidence for the incorporation of Tc(IV) into the magnetite structure. acs.orgnih.govresearchgate.net Extended X-ray Absorption Fine Structure (EXAFS) spectroscopy has shown that Tc(IV) can substitute for Fe(III) in the octahedral sites of the magnetite lattice. nih.govresearchgate.netunibe.ch This incorporation is a result of the reduction of Tc(VII) to Tc(IV) at the mineral surface, followed by its inclusion into the crystal structure. nih.govresearchgate.net Once incorporated, the Tc(IV) is recalcitrant to reoxidation and remobilization, even under subsequent oxidizing conditions. nih.govresearchgate.net

Goethite (α-FeOOH): Similar to magnetite, goethite can also incorporate Tc(IV) into its structure. osti.govnih.gov The process involves the reduction of Tc(VII) to Tc(IV) in the presence of Fe(II), followed by co-precipitation with goethite. osti.gov EXAFS data suggests that Tc(IV) substitutes for octahedral Fe(III) within the goethite mineral structure. osti.gov This incorporation into the goethite lattice provides a significant barrier to the reoxidation and release of technetium. nih.gov

Hematite (α-Fe₂O₃): Technetium(IV) has also been shown to sorb onto hematite surfaces. researchgate.net The interaction involves the formation of surface complexes. Batch sorption experiments have demonstrated significant uptake of Tc(IV) by hematite across a wide pH range. researchgate.net

The co-precipitation of Tc(IV) with ferrihydrite, a poorly crystalline iron oxyhydroxide, has also been observed. stanford.edu This process leads to the formation of a ferrihydrite-like precipitate containing Tc(IV), which can greatly slow its reoxidation rate compared to amorphous TcO₂·nH₂O. stanford.edu

| Mineral | Interaction Mechanism | Key Findings | Reference |

|---|---|---|---|

| Magnetite (Fe₃O₄) | Incorporation | Tc(IV) substitutes for Fe(III) in octahedral sites; recalcitrant to reoxidation. | acs.orgnih.govresearchgate.netunibe.ch |

| Goethite (α-FeOOH) | Incorporation/Co-precipitation | Tc(IV) substitutes for octahedral Fe(III); limits reoxidation and release. | osti.govnih.gov |

| Hematite (α-Fe₂O₃) | Sorption | Significant uptake of Tc(IV) across a wide pH range. | researchgate.net |

| Ferrihydrite | Co-precipitation | Forms a Tc(IV)-containing precipitate, slowing reoxidation. | stanford.edu |

Reductive Immobilization by Iron Sulfides (e.g., Pyrite, Marcasite)

Iron sulfides, such as pyrite (cubic FeS₂) and marcasite (orthorhombic FeS₂), are also effective reductants for Tc(VII) in the environment. goldschmidtabstracts.info These minerals can be present in various geological formations and are also expected to form from corrosion processes in nuclear waste repositories. goldschmidtabstracts.info

The interaction of pertechnetate (B1241340) with iron sulfides leads to its reduction to Tc(IV). hzdr.de The resulting immobilized technetium can exist as Technetium(IV) oxide (TcO₂) or as a technetium sulfide (B99878) phase (TcSₓ). nih.gov The specific phase formed is dependent on the prevailing geochemical conditions.

Studies have shown that in the presence of sulfide, Tc(VII) can be reduced to form Tc(IV) associated with sulfide phases, such as TcS₂ or Tc₂S₇. escholarship.orgosti.gov However, it has been observed that upon extended exposure to oxidizing conditions, sulfide-stabilized Tc(IV) can transform into a Tc(IV)O₂-like phase without the formation of mobile TcO₄⁻. escholarship.orgosti.gov This suggests a solid-state transformation where the associated sulfide is preferentially oxidized before the Tc(IV) cation. escholarship.org

The formation of these low-solubility Tc(IV) phases, whether oxide or sulfide, effectively removes technetium from the aqueous phase. copernicus.org

The crystalline structure of the iron sulfide mineral influences its reactivity and, consequently, its effectiveness in immobilizing technetium. Marcasite, being the less stable polymorph of FeS₂, is generally more reactive than pyrite. researchgate.net

Research has shown that mixtures of marcasite and pyrite can effectively remove technetium from solution over a range of pH values. hzdr.deresearchgate.net The higher reactivity of marcasite can lead to a more rapid reduction of Tc(VII). researchgate.net However, this increased reactivity can also lead to the faster oxidation of the mineral itself, which can influence the long-term stability of the immobilized technetium. The fast oxidation of marcasite has been associated with the reduction of any remaining Tc(VII) in solution, which can delay the re-oxidation of Tc(IV). researchgate.net

The table below provides a comparative overview of Tc immobilization by pyrite and marcasite.

| Mineral | Crystalline Structure | Reactivity | Impact on Technetium Retention |

|---|---|---|---|

| Pyrite | Cubic | Less reactive | Effectively removes Tc from solution, with Tc(IV) either sorbed onto or incorporated into its oxidation products like hematite and magnetite. hzdr.de |

| Marcasite | Orthorhombic | More reactive | Higher reactivity can lead to faster Tc(VII) reduction. Its rapid oxidation can also reduce remaining aqueous Tc(VII), thus delaying Tc(IV) re-oxidation. researchgate.net |

Behavior in Geodisposal Environments

The behavior of technetium in geodisposal environments for radioactive waste is a critical factor in safety assessments. The long half-life of ⁹⁹Tc (2.13 x 10⁵ years) necessitates its effective long-term immobilization. copernicus.org The presence of reducing agents, such as Fe(II)-bearing minerals, is considered crucial for limiting the mobility of technetium. researchgate.net

In such environments, the formation of secondary minerals due to processes like canister corrosion can create conditions favorable for the reductive immobilization of technetium. goldschmidtabstracts.info The incorporation of Tc(IV) into stable mineral phases like magnetite provides a robust mechanism for its long-term sequestration. nih.govresearchgate.net The recalcitrance of this incorporated technetium to reoxidation is a key factor in ensuring the safety of geological disposal. nih.gov

Technetium Isotope Environmental Tracing Applications

Radioisotopes of technetium, particularly ⁹⁹mTc and ⁹⁹Tc, have been utilized as tracers in environmental studies to understand various processes. acs.orgbibliotekanauki.pl The distinct properties of these isotopes, such as half-life and decay characteristics, make them suitable for different applications.

⁹⁹mTc, with its short half-life of 6 hours and emission of gamma rays, has been adapted from its medical imaging applications to laboratory-based studies of technetium's fate and transport in soils and sediments. acs.org This allows for real-time tracking of technetium movement and its interaction with soil components. acs.org

⁹⁹Tc, due to its long half-life and high mobility as pertechnetate in aquatic systems, is an important tracer for oceanographic research. dtu.dk Its presence in the environment is primarily due to releases from nuclear facilities. acs.org Tracking the distribution of ⁹⁹Tc can provide insights into ocean circulation patterns and the transport of water-soluble contaminants.

The use of technetium isotopes as environmental tracers provides valuable data for understanding and modeling the behavior of this radionuclide in the environment. bibliotekanauki.pl This information is crucial for assessing the environmental impact of nuclear activities and for developing effective remediation strategies. dtu.dkfrontiersin.org

Applications in Nuclear Waste Management and Immobilization Strategies

Management of Technetium in High-Level Radioactive Waste

The effective management of technetium is a critical aspect of ensuring the long-term safety of geological repositories for high-level radioactive waste. The primary challenge stems from the high environmental mobility of certain technetium species.

The principal challenge in managing technetium in radioactive waste is the high mobility of the pertechnetate (B1241340) anion (TcO₄⁻), which is the most stable form of technetium in aerobic environments. osti.gov This high mobility poses a significant risk of groundwater contamination should the waste form be breached. researchgate.net

Key challenges associated with technetium mobility include:

High Solubility of Pertechnetate: The pertechnetate anion is highly soluble in water, making it prone to leaching from waste forms and transport through groundwater systems. wikipedia.orgresearchgate.net

Weak Adsorption: Pertechnetate exhibits weak adsorption onto most mineral surfaces, further enhancing its mobility in the subsurface. researchgate.net

Volatility at High Temperatures: During the vitrification process used to immobilize high-level waste, technetium species can be volatile, leading to their transfer to off-gas streams and complicating their capture and immobilization. researchgate.netresearchgate.net

Complex Chemistry in Waste Tanks: The chemical environment within high-level waste storage tanks is complex and can influence the speciation and, consequently, the mobility of technetium. nih.govresearchgate.net

The chemical form, or speciation, of technetium in high-level waste is a critical factor determining its behavior during storage, treatment, and disposal. In the strongly alkaline and radiolytically active environments of waste tanks, such as those at the Hanford Site, technetium exists not only as the highly mobile pertechnetate (TcO₄⁻, oxidation state +7) but also in reduced, less mobile forms collectively known as non-pertechnetate species. nih.govacs.org

Research has identified several non-pertechnetate species in Hanford tank waste, highlighting the complexity of technetium chemistry in these matrices. nih.govacs.org Understanding this speciation is crucial for developing effective separation and immobilization strategies. nih.gov

Identified Technetium Species in Hanford Tank AN-102 Waste

| Species Category | Oxidation State | Specific Compounds/Complexes Identified |

|---|---|---|

| Pertechnetate | +7 | TcO₄⁻ |

| Non-pertechnetate | +1 | Tc(I) [fac-Tc(CO)₃]⁺ complexes |

This table presents a summary of technetium species identified in studies of Hanford tank waste, demonstrating the coexistence of multiple oxidation states. nih.govacs.org

The presence of these various species, particularly the non-pertechnetate forms, complicates the design of treatment processes, as technologies effective for removing pertechnetate may not be suitable for other species. nih.gov

Immobilization Technologies Involving Technetium(IV) Oxide

Given the high mobility of heptavalent technetium (Tc(VII)), immobilization strategies often focus on converting it to the less soluble tetravalent form, technetium(IV) oxide (TcO₂), and incorporating it into a durable waste form.

Vitrification, the process of incorporating radioactive waste into a stable borosilicate glass matrix, is a leading technology for the immobilization of high-level waste. nih.gov However, the high temperatures involved in vitrification present a significant challenge due to the volatility of certain technetium species. researchgate.netosti.gov

A major hurdle in the vitrification of technetium-containing waste is the loss of technetium to the vapor phase at the high operating temperatures of the melter, typically around 1150 °C. osti.gov This volatility reduces the amount of technetium successfully incorporated into the glass matrix and requires extensive off-gas treatment systems to capture the volatilized radionuclides. osti.govnih.gov

The retention of technetium in the final glass product can vary significantly, with studies showing retention rates ranging from as low as 18% to as high as 77% depending on the feed composition and processing conditions. nih.govosti.gov Research indicates that creating more reducing conditions within the melter can increase technetium retention by favoring the formation of the less volatile Tc(IV) oxidation state over the more volatile Tc(VII) state. nih.gov For instance, crucible melt studies have shown technetium retentions of 45% under oxidizing conditions and 75% under reducing conditions. nih.gov

Factors Influencing Technetium Retention in Borosilicate Glass

| Factor | Effect on Technetium Retention | Reference |

|---|---|---|

| Redox Conditions | More reducing conditions increase retention. | nih.gov |

| Feed Composition | Can significantly impact the final retention percentage. | nih.govosti.gov |

| Melt Temperature | Higher temperatures can increase volatility. | osti.gov |

This table summarizes key factors that have been found to influence the retention of technetium during the vitrification process.

Identifying the chemical forms of the volatile technetium species is crucial for understanding and mitigating their formation during vitrification. osti.govosti.gov Several volatile species have been proposed and, in some cases, characterized.

The primary volatile species are oxides of heptavalent technetium. nih.gov Technetium(VII) oxide (Tc₂O₇) is highly volatile, with a boiling point of 311 °C. nih.gov In the presence of water vapor at high temperatures, pertechnetic acid (HTcO₄) can also form and contribute to the volatile losses. core.ac.uk

Studies characterizing the volatile species evolved during the vitrification of simulated borosilicate glass have provided insights into their structure. Extended X-ray absorption fine structure (EXAFS) analysis of a volatile red species observed above 600 °C indicated the presence of a mononuclear species consistent with a structure closely related to TcO₃(OH)(H₂O)₂. osti.govunlv.edu The proposed mechanism for the formation of these volatile species involves the oxidation of TcO₂ to Tc₂O₇, followed by the hydrolysis of Tc₂O₇ to HTcO₄. core.ac.uk Mass spectrometry of the gas phase above heated Tc₂O₇ has identified both dinuclear species, primarily Tc₂O₇ and Tc₂O₅, and mononuclear species like TcO₃ and TcO₂. core.ac.uk

Properties of Key Volatile Technetium Species

| Compound | Chemical Formula | Boiling/Sublimation Point (°C) | Notes |

|---|---|---|---|

| Technetium(VII) Oxide | Tc₂O₇ | 311 (boiling) | A primary volatile species. nih.gov |

| Technetium(IV) Oxide | TcO₂ | 900 (sublimation) | Less volatile than Tc₂O₇. nih.gov |

| Pertechnetic Acid | HTcO₄ | N/A | Formed from the hydrolysis of Tc₂O₇. core.ac.uk |

This table provides a summary of the properties of key volatile technetium compounds relevant to the vitrification process.

Vitrification into Borosilicate Glass

Minimization of Volatilization

During high-temperature immobilization processes like vitrification, which solidifies nuclear waste into borosilicate glass, technetium exhibits significant volatility nih.govpnnl.gov. This volatilization leads to challenges in incorporating technetium into the glass matrix and results in the contamination of the off-gas treatment systems nih.govpnnl.gov.

Research into vitrification processes has shown that technetium retention in the glass is highly dependent on factors such as feed composition and melter operating conditions nih.gov. Studies have found that creating more reducing conditions within the glass melt can increase the retention of technetium nih.gov. Under reducing conditions, the less volatile Tc(IV) is favored over the more volatile Tc(VII) state nih.gov. For instance, crucible melt studies have demonstrated that technetium retention can increase from 45% under oxidizing conditions to 75% under reducing conditions nih.gov.

| Parameter | Effect on Technetium Volatilization | Research Findings |

| Oxidation State | Higher oxidation states (e.g., Tc(VII)) are more volatile. | Reducing conditions that favor Tc(IV) have been shown to increase retention in glass melts from 45% to 75% nih.gov. |

| Melter Temperature | High temperatures (e.g., 1150°C in vitrification) increase volatility pnnl.gov. | A significant fraction of Tc volatilizes at high glass-melting temperatures pnnl.gov. |

| Off-Gas Recycle | Recycling captured technetium increases overall retention in the intended waste form. | Single-pass retention averaged 35%, but increased significantly with the recycle of off-gas fluids researchgate.net. |

Cementitious Waste Forms

Cementitious materials, such as grout and Cast Stone, are widely used for the solidification and stabilization of low-activity radioactive waste due to their cost-effectiveness, durability, and ease of processing acs.orgfrontiersin.orgiaea.orgresearchgate.net.

The primary strategy for immobilizing technetium in cementitious waste forms is to reduce the highly mobile pertechnetate ion (TcO₄⁻) to the much less soluble Tc(IV) oxidation state nih.govacs.org. This is typically achieved by adding reducing agents to the grout formulation. Ground granulated blast furnace slag (GGBFS) is a common additive used for this purpose nrc.gov. The slag creates a reducing chemical environment within the cement matrix, promoting the conversion of Tc(VII) to Tc(IV) species, which are then physically encapsulated within the hardened cement nrc.govmdpi.com. The addition of slag has been shown to reduce the leachability of technetium by several orders of magnitude compared to standard Portland cement grouts nrc.gov.

The long-term effectiveness of cementitious waste forms hinges on the stability of the immobilized Tc(IV) species against re-oxidation to the mobile Tc(VII) form acs.orgnih.govacs.org. Oxidants such as atmospheric oxygen or nitrates present in the waste stream can potentially compromise the integrity of the reducing environment over time nih.govacs.org.

Studies have investigated the evolution of technetium speciation in reducing grouts. Research has shown that in samples permeable to oxygen, Tc(IV) sulfide (B99878) compounds can be steadily oxidized over several years nih.govacs.org. However, in less permeable samples, the reducing agents within the grout, such as blast furnace slag, can continue to reduce any remaining TcO₄⁻ as the grout ages nih.govacs.org. The slow diffusion of oxygen into the bulk of a large-scale, monolithic waste form is a key factor that helps preserve the reducing conditions and maintain technetium in its immobile Tc(IV) state nih.govacs.org. The transformation of Tc(IV)-sulfides to Tc(IV)-oxides may be a primary process that limits the remobilization of technetium, as the sulfide is preferentially oxidized before the Tc(IV) cation acs.org.

| Grout Component | Function | Impact on Technetium Immobilization |

| Portland Cement | Primary binding agent. | Provides physical encapsulation but is not effective at retaining mobile TcO₄⁻ nrc.gov. |

| Blast Furnace Slag | Reducing agent. | Creates a reducing environment, converting Tc(VII) to the less soluble Tc(IV) nrc.gov. |

| Fly Ash | Pozzolanic additive. | Improves the physical properties and long-term durability of the grout. |

| Water | Hydration of cement. | Facilitates the chemical reactions that lead to hardening. |

Electrochemical Immobilization

Electrochemical methods offer an alternative approach for separating and immobilizing technetium from nuclear waste streams unt.edu.

Electrochemical reduction can be used to remove ⁹⁹Tc from alkaline, high-salt liquid wastes, such as those found at the Hanford Site unt.edu. In this process, an electrical potential is applied to an electrochemical cell containing the waste solution. At the cathode, the pertechnetate ion is reduced and deposits as either technetium metal (Tc) or technetium(IV) oxide (TcO₂) unt.edu.

The standard reduction potential for pertechnetate to technetium metal is +0.472 V, and to TcO₂ is +0.738 V unt.edu. This process has been demonstrated at a laboratory scale on actual Hanford tank wastes. An initial oxidation step can be employed to convert non-pertechnetate species into the more readily reducible pertechnetate form, followed by the electroreduction step to deposit the technetium onto the cathode unt.edu.

Other Advanced Waste Forms for Technetium

Beyond vitrification and cementation, several other advanced waste forms are being investigated for the durable immobilization of technetium pnnl.gov.

Metallic Alloys : Incorporating elemental technetium into a corrosion-resistant metallic waste form is a promising option pnnl.govinl.govelsevierpure.com. Stainless steel and zirconium-based alloys have been developed that can incorporate technetium in its elemental, metallic state inl.gov. These metallic waste forms are robust, corrosion-resistant, and have demonstrated low radionuclide release rates inl.govelsevierpure.com. Research has shown that alloys such as stainless steel with 15% zirconium (SS-15Zr) can incorporate up to 2 wt% technetium without negatively altering the alloy's structure inl.gov. A significant advantage of this method is the potential for a high waste loading, leading to a substantial reduction in the final volume of the waste form pnnl.gov.

Ceramic Waste Forms : Various ceramic materials have been studied for technetium immobilization. Sodalite, a crystalline aluminosilicate, can capture technetium within its mineral structure pnnl.gov. Magnesium potassium phosphate (MKP) ceramics are another option, capable of immobilizing technetium in a tetravalent state within a reducing ceramic matrix frontiersin.org.

Other Novel Approaches : Research continues into materials like zero-valent iron (ZVI), which can reductively remove pertechnetate from solutions. The technetium becomes incorporated into the iron corrosion products, such as magnetite, sequestering it in a stable mineral phase pnnl.gov.

| Waste Form Type | Description | Key Advantages |

| Metallic Alloys | Technetium is incorporated in its elemental state into a corrosion-resistant metal matrix (e.g., stainless steel-zirconium) inl.govelsevierpure.com. | High durability, low leach rates, high waste loading, significant volume reduction pnnl.govinl.gov. |

| Ceramics (Sodalite) | Technetium is captured within the crystalline structure of a sodalite silicate phase pnnl.gov. | High durability and resistance to chemical alteration. |

| Ceramics (MKP) | Technetium is immobilized as Tc(IV) within a magnesium potassium phosphate ceramic matrix frontiersin.org. | Forms in a reducing environment, providing good retention frontiersin.org. |

Long-Term Performance Assessment of Technetium Waste Forms

The long-term performance assessment of technetium-bearing waste forms is a critical component in the safety case for deep geological repositories. This assessment aims to predict the behavior of the waste form and the potential for technetium release over thousands of years. Predictive models are essential tools in this endeavor, integrating complex geochemical and physical processes to forecast the fate of technetium in a repository environment.

Predictive Models for Technetium Behavior over Geological Timescales

Predictive models for the long-term behavior of technetium are sophisticated computational tools that simulate the complex interactions between the waste form, engineered barriers, and the surrounding geological environment. sandia.govnih.govresearchgate.net These models are fundamental to the performance assessment of a repository, as they provide a means to evaluate the long-term safety and compliance with regulatory standards. nih.gov The development and validation of these models rely on a combination of laboratory experiments, studies of natural analogues, and a deep understanding of the underlying chemical and physical processes.

Geochemical modeling is a cornerstone of these predictive efforts, focusing on the solubility, speciation, and transport of technetium. researchgate.netacs.orgresearchgate.netunlv.edu The reliability of these models is heavily dependent on the quality and completeness of thermodynamic databases for technetium and its various compounds and aqueous species. researchgate.netpsi.choecd-nea.orgiaea.org These databases provide the essential parameters for calculating the chemical state and mobility of technetium under the evolving conditions within a repository.

A key factor in the long-term behavior of technetium is its redox chemistry. In its oxidized form as the pertechnetate anion (TcO₄⁻), technetium is highly soluble and mobile in groundwater. frontiersin.org Conversely, under reducing conditions, it can be precipitated as the much less soluble Tc(IV) oxide (TcO₂), often in a hydrated form (TcO₂·nH₂O). frontiersin.orgresearchgate.net Therefore, predictive models must accurately simulate the redox conditions within the repository over geological timescales, considering factors such as the corrosion of waste canisters and the presence of reducing minerals in the host rock.

Reactive transport models are employed to simulate the movement of technetium through the engineered barrier system and the geosphere. These models couple geochemical reactions with physical transport processes like advection and diffusion. For instance, the "shrinking core model" has been used to approximate the release of technetium from cementitious waste forms, predicting the rate at which an oxidation front moves into the waste form, converting immobile Tc(IV) to mobile Tc(VII). frontiersin.org

The accuracy of these predictive models is continually refined through comparison with experimental data. Leaching and corrosion studies on various waste forms, including borosilicate glass, metallic alloys, and cementitious materials, provide crucial data for model parameterization and validation. frontiersin.org Additionally, studies on the diffusion of technetium through engineered barriers like compacted bentonite are essential for predicting its migration potential.

Ultimately, the goal of these predictive models is to provide a robust and defensible basis for assessing the long-term safety of a geological repository for technetium-containing waste. By integrating a wide range of scientific data and process understanding, these models help to build confidence in the long-term isolation of this hazardous radionuclide from the biosphere. oecd-nea.org

Interactive Data Tables

Table 1: Technetium Leaching and Corrosion Data from Various Waste Forms

This table presents a summary of leaching and corrosion data for technetium from different waste forms under various experimental conditions. The data is compiled from multiple research findings to provide a comparative overview of waste form performance.

| Waste Form | Technetium Species/Loading | Leaching/Corrosion Condition | Measured Rate/Concentration | Reference(s) |

| Saltstone (Cementitious) | Tc-99 | Dynamic Leaching Method (DLM) | ~1 x 10⁻⁸ mol/L in leachate | Frontiers in Environmental Science |

| Borosilicate Glass | Tc-99 doped | Static leaching, reducing conditions, high pH | 0.02 g/m² (normalized mass loss) | Frontiers in Environmental Science |

| MKP Ceramic | Tc(IV) | Product Consistency Test (PCT) method, 25°C | 1.1 x 10⁻³ to 8.5 x 10⁻³ g/m²d | Frontiers in Environmental Science |

| Metallic Alloy (SS-15Zr) | 2 wt% Technetium | Simulated J13 groundwater, 90°C | < 1 µm/yr (corrosion rate) | INL Digital Library |

Table 2: Parameters for Predictive Modeling of Technetium Behavior

This table provides key parameters used in predictive models to assess the long-term behavior of technetium in a geological repository. These parameters are derived from experimental studies and are crucial for the accuracy of long-term performance assessments.

| Model/Parameter | Value/Range | Application/Context | Reference(s) |

| Shrinking Core Model | Leaching from cementitious waste forms under oxidizing conditions | ||

| Oxidation Front Rate | 14 µm/day | Infiltration of oxygenated groundwater into cementitious source | PubMed |

| Partitioning Coefficient (Kd) for TcO₄⁻ | 0.14 mL/g | Transport of pertechnetate through sediment | PubMed |

| Geochemical Modeling | Solubility and speciation of technetium in groundwater | ||

| Solubility of TcO₂·xH₂O | Controls Tc concentration to ~1 x 10⁻⁸ mol/L in leachate | Leaching from saltstone under repository conditions | Frontiers in Environmental Science |

| Spent Nuclear Fuel Dissolution | Release of technetium from the fuel matrix | ||

| Instant Release Fraction (IRF) | Varies with fuel burnup and history | Initial release upon canister breach | DiVA |

Advanced Analytical and Computational Investigations in Technetium Chemistry

Integration of Experimental and Computational Approaches

The synergy between experimental data and computational chemistry is crucial for a comprehensive understanding of technetium compounds. pnnl.gov Computational approaches can provide insights into systems that are difficult to study experimentally, such as identifying the oxidation states of technetium and characterizing transient species. pnnl.gov For instance, the development of new experimental and computational methods is essential to identify and quantify technetium oxidation states and complex species, especially at the low concentrations relevant to environmental and waste management contexts. pnnl.gov This integrated approach allows for the validation of computational models against experimental results, leading to more accurate predictions of the behavior of technetium compounds. pnnl.gov

Computational Chemistry Methodologies

Computational chemistry offers a powerful toolkit for investigating the properties and reactivity of technetium oxides. These methods provide a molecular-level understanding that complements experimental observations.

Density Functional Theory (DFT) has become a important tool for studying the electronic and molecular structures of technetium compounds. researchgate.net DFT calculations have been successfully used to determine the structures and relative energies of various technetium oxide isomers. chemistryviews.org For example, DFT has been employed to investigate the structures of technetium dioxo complexes, showing good agreement with available experimental data. researchgate.net The choice of functional and basis set is critical for obtaining accurate results, with hybrid functionals like B3LYP often being used in conjunction with appropriate pseudopotentials for the technetium atom. researchgate.net These calculations provide valuable insights into bonding, molecular orbital energies, and other electronic properties that govern the chemical behavior of technetium oxides.

Thermochemical calculations are essential for predicting the thermodynamic stability and reactivity of technetium compounds. A critically assessed thermodynamic database is vital for geochemical modeling of nuclear waste dissolution and the subsequent solubility and speciation of radionuclides like technetium. radiochem.org While experimental data for some technetium oxides like TcO2(cr) and Tc2O7(cr) exist, there are gaps in the available data, particularly for entropies. radiochem.org In the absence of experimental values, theoretical models and estimations based on trends in similar transition metal oxides are employed to predict thermodynamic properties. radiochem.org These calculations are crucial for understanding the long-term behavior of technetium in various environments.

| Thermodynamic Property | TcO2(cr) | Tc2O7(cr) |

| Standard Molar Enthalpy of Formation (ΔfH°m) | Available | Available |

| Standard Molar Entropy (S°m) | Estimated | Calculated from statistical thermodynamics |

| Standard Molar Gibbs Free Energy of Formation (ΔfG°m) | Calculated | Calculated |

Note: "Available" indicates that experimental data exists, while "Estimated" and "Calculated" refer to values derived from theoretical models. Data from radiochem.org.

Understanding the rates and mechanisms of reactions involving technetium is critical for predicting its environmental transport and fate. Kinetic modeling of technetium reactions, such as its catalytic role in the oxidation of other species, provides insights into the reaction pathways and the influence of various parameters like acidity and reactant concentrations. For example, the kinetics of uranium(IV) oxidation catalyzed by technetium ions have been studied to understand the stability of uranium in the presence of technetium in nuclear fuel processing. osti.gov Such models are essential for predicting the behavior of technetium in complex chemical systems over time.

Computational methods can simulate spectroscopic signatures, which can then be compared with experimental spectra to identify unknown species. Time-dependent density functional theory (TD-DFT) is a powerful method for calculating UV-Visible spectra. pnnl.gov For instance, simulated UV-Vis spectra have been used to identify the most likely structure of a volatile technetium oxide known as "tech red" by comparing the calculated absorption maxima with the experimental value. chemistryviews.org This approach is particularly valuable for characterizing reactive or unstable technetium species that are difficult to isolate and analyze experimentally.

| Technetium Oxide Isomer | Calculated Property | Comparison with "Tech Red" |

| Tc2O5 with a bridging oxygen | Most stable compound | Close match with experimental results |

| Other Tc2O4, Tc2O5, and Tc2O6 isomers | Varied stabilities and spectral properties | Less favorable matches |

Note: "Tech red" has a characteristic absorption maximum at 505 nm. Data from chemistryviews.org.

Development of Enhanced Analytical Methods for Low Technetium Concentrations

The detection and quantification of technetium at low concentrations are of paramount importance for environmental monitoring and nuclear waste management. iaea.org Due to its high mobility in the environment as the pertechnetate (B1241340) ion (TcO4-), sensitive analytical methods are required. iaea.org Various techniques have been developed and refined for this purpose, often involving a combination of chemical separation and radiometric or mass spectrometric detection. dtu.dk

Methods such as extraction chromatography are used to selectively separate technetium from interfering radionuclides. cdc.gov For detection, liquid scintillation counting and inductively coupled plasma mass spectrometry (ICP-MS) are commonly employed, with ICP-MS offering high sensitivity for trace-level analysis. researchgate.netacs.org The development of these methods focuses on improving decontamination factors from interfering elements like molybdenum and ruthenium, achieving high chemical yields of technetium, and lowering detection limits. acs.org

| Analytical Technique | Key Features | Application |

| Extraction Chromatography | Selectively separates technetium from interfering ions. | Sample purification and pre-concentration. |

| Liquid Scintillation Counting | Measures the beta emission from 99Tc. | Quantification of 99Tc in various samples. |

| Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Provides high sensitivity for measuring the mass of 99Tc. | Trace and ultra-trace analysis of 99Tc in environmental samples. |

Radiochemical Techniques for Tracer-Level Studies

Radiochemical techniques are indispensable for investigating the properties and behavior of substances at tracer concentrations, typically in the range of 10⁻⁶ to 10⁻⁹ moles. egyankosh.ac.in These methods are particularly crucial in the study of technetium chemistry, where the short-lived metastable isotope, Technetium-99m (⁹⁹ᵐTc), is a cornerstone of diagnostic nuclear medicine. researchgate.net The ability to work at such low concentrations is essential, as it often reflects the conditions under which technetium radiopharmaceuticals are used clinically.

The use of radioisotopes as tracers allows scientists to track the pathways and transformations of molecules. egyankosh.ac.in For technetium, this involves leveraging the decay characteristics of its isotopes. ⁹⁹ᵐTc is the most widely used radionuclide for imaging purposes due to its favorable nuclear properties. researchgate.net It decays via isomeric transition to its ground state, ⁹⁹Tc, emitting a gamma photon of approximately 140 keV. pharmacylibrary.comunm.edu This energy is ideal for detection by gamma cameras, providing excellent tissue penetration and clear imaging. The short half-life of 6.01 hours minimizes the radiation dose to the patient. unm.edu

Early studies of technetium compounds were limited to analyses at tracer concentrations, where properties such as oxidation state and electrical charge were determined using techniques like chromatography, polarography, and electrophoresis. pharmacylibrary.com The development of "instant kits" for ⁹⁹ᵐTc-radiopharmaceuticals, often utilizing stannous chloride as a reducing agent, further highlighted the importance of understanding technetium chemistry at these low concentrations to ensure high radiochemical purity and efficacy. unm.edu

Key considerations in selecting a radioisotope for tracer studies include a half-life compatible with the duration of the investigation and the emission of radiation that is easily detectable. egyankosh.ac.in ⁹⁹ᵐTc fulfills these criteria, making it an ideal tracer for studying the in-vitro and in-vivo behavior of technetium compounds.

Table 1: Nuclear Properties of Technetium-99m

| Property | Value |

|---|---|

| Half-life | 6.01 hours |

| Principal Photon Energy | 140.5 keV (89.1% abundance) |

| Decay Mode | Isomeric Transition |

| Beta Radiation | Absent |

Ion-Exchange Distribution Techniques for Charge Determination

Ion-exchange techniques are powerful methods for determining the net ionic charge of complexes at tracer concentrations, a critical parameter influencing their chemical and biological properties. nih.govsnmjournals.org This is particularly relevant for technetium species, where the charge state dictates its interaction with biological molecules and its potential to form insoluble species like technetium dioxide dihydrate (TcO₂ · 2H₂O). osti.goviaea.org

A significant application of this technique was in determining the charge of technetium species produced from the reduction of pertechnetate (TcO₄⁻) by stannous ions, a common step in the preparation of ⁹⁹ᵐTc radiopharmaceuticals. osti.goviaea.org Using a cation-exchange distribution method, researchers were able to establish the net charge of the resulting technetium species at acidic pH. The advantage of this approach is its applicability to carrier-free technetium, which mirrors the conditions used in routine radiopharmaceutical preparation. osti.goviaea.org

The principle of this method involves measuring the partition of the radioactive tracer between an ion-exchange resin and the surrounding solution. snmjournals.org The net charge can then be calculated from the variation of the distribution coefficient with the electrolyte concentration. snmjournals.org In the case of reduced pertechnetate at a pH of 2 or less, the technetium species was determined to have a net charge of +2. osti.goviaea.org This cationic species is believed to be either the dihydroxotechnetate(IV) ion, [Tc(OH)₂]²⁺, or the oxotechnetium(IV) ion, [TcO]²⁺. osti.goviaea.org

At higher pH levels, these cationic species undergo hydrolysis, leading to the formation of the insoluble technetium dioxide dihydrate. osti.goviaea.org This insolubility over a wide pH range acts as a thermodynamic sink, making the reduced technetium unavailable for complexation with other ligands if not properly chelated. pharmacylibrary.com

Table 2: Charge Determination of Reduced Technetium Species by Cation-Exchange

| Condition | Resulting Technetium Species | Net Charge |

|---|---|---|

| Reduction of Pertechnetate by Sn²⁺ (pH ≤ 2) | [Tc(OH)₂]²⁺ or [TcO]²⁺ | +2 |

| Hydrolysis at higher pH | Technetium dioxide dihydrate (TcO₂ · 2H₂O) | 0 |

Column ion-exchange methods have also been effectively used to determine the net charge of various technetium complexes, such as Tc-DTPA and Tc-EDTA, by analyzing the effect of eluent concentration on the retention time. nih.gov This chromatographic approach is particularly valuable for analyzing mixtures of different technetium species, as it can separate components based on their charge. nih.gov

Future Research Directions for Technetium Iv Oxide, Dihydrate

Elucidating Complex Technetium Speciation in Challenging Environments

A thorough understanding of technetium's chemical behavior, or speciation, is lacking for the complex, multicomponent liquid matrices found in nuclear waste tanks and contaminated subsurface environments. pnnl.gov In these challenging environments, technetium can exist in multiple oxidation states and chemical forms, making it difficult to predict its behavior and design effective remediation strategies. pnnl.gov The lack of scientific information on the redox speciation of technetium, the stability of its various oxidation states, and the transformations between species hinders the development of technically sound approaches for its management, including separation and immobilization. pnnl.gov

Future research must focus on gaining a fundamental understanding of the most prominent technetium oxidation states and chemical species in these complex liquid matrices. pnnl.gov This includes investigating the biogeochemical behavior of technetium as it interacts with microorganisms, metabolites, and minerals like Fe(II)-containing phases. copernicus.org The migration of technetium is highly dependent on redox conditions, and while Tc(VII) as pertechnetate (B1241340) is highly mobile, the reduction to Tc(IV) leads to the formation of low-solubility solids like TcO₂, limiting its migration. copernicus.org

Key Research Questions:

What are the dominant Tc species in high-ionic-strength, multi-contaminant systems?

How do organic co-contaminants and microbial activity influence Tc redox chemistry and speciation?

What are the long-term transformation pathways of Tc(IV) oxides under fluctuating geochemical conditions?

Developing Novel Immobilization Materials with Enhanced Durability

Current strategies for technetium immobilization often involve its incorporation into durable waste forms like glass or cementitious materials. nih.govnih.gov However, the volatility of some technetium compounds at the high temperatures required for vitrification can be problematic. whiterose.ac.ukpnnl.gov Furthermore, while cementitious waste forms containing reducing agents can effectively stabilize ⁹⁹Tc by reducing mobile TcO₄⁻ to immobile Tc(IV) species, the long-term stability of these Tc(IV) species can be compromised by oxidation. nih.gov

Therefore, a critical area of future research is the design and synthesis of novel materials with enhanced durability and a high capacity for technetium sequestration and immobilization. nih.gov This includes a wide range of materials such as:

Layered double hydroxides (LDHs)

Metal-organic frameworks (MOFs)

Ion-exchange resins

Surface-modified natural clay materials

Graphene-based materials

Iron mineral waste forms

Research should focus on evaluating the long-term performance of these materials under various experimental conditions, including different solution chemistries and redox potentials. nih.gov A key goal is to develop materials that can effectively remove ⁹⁹Tc from diverse radioactive waste streams and securely immobilize it in a stable waste form suitable for long-term storage and disposal. nih.gov Additionally, investigating the potential of bioremediation using slow-release substrates to form recalcitrant Tc(IV) biominerals that are resistant to reoxidation is a promising avenue. nih.gov